2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-3-2-4-16(9-13)22-19(25)10-17-12-26-20-23-18(11-24(17)20)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMUUFKPPXJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the imidazo-thiazole intermediate with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo-thiazole derivatives.
Substitution: Formation of substituted imidazo-thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives, including those containing imidazole structures. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Studies indicate that thiazole and imidazole rings can induce apoptosis in cancer cells. The presence of a fluorine atom may enhance lipophilicity and improve cell membrane permeability, facilitating cytotoxic effects on tumor cells .
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibited selective cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound's structural features were linked to its anticancer activity, suggesting that modifications to the thiazole core could optimize efficacy .
- Another investigation reported that compounds with similar scaffolds showed IC50 values in the low micromolar range against various cancer types, emphasizing the importance of structural modifications in enhancing biological activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Antitubercular Activity : Research indicates that thiazole derivatives can exhibit significant activity against Mycobacterium tuberculosis. The structural characteristics of these compounds play a crucial role in their interaction with bacterial targets .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide:
- Essential Functional Groups : The presence of specific functional groups such as fluorine and various aromatic rings has been linked to enhanced potency and selectivity against cancer cell lines and microbial pathogens .
- Modification Strategies : Researchers are actively investigating how substituents on the thiazole or imidazole rings can be modified to improve pharmacokinetic properties and reduce toxicity while maintaining or enhancing efficacy.
Wirkmechanismus
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazo[2,1-b]thiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Abbreviations : FP = fluorophenyl; ClP = chlorophenyl; MeP = methylphenyl; MeOPh = methoxyphenyl; Pi = piperazinyl; Py = pyridinyl.
Key Observations:
Substituent Effects on Activity: Fluorine vs. Chlorine: The 4-fluorophenyl group (target compound, G618-0041) may enhance metabolic stability compared to 4-chlorophenyl analogs (e.g., 5f, 5l) due to reduced susceptibility to oxidative degradation . However, this substitution may reduce kinase inhibition efficacy, as seen in analogs like 5l, which showed potent VEGFR2 inhibition (5.72% at 20 µM) .
Biological Activity :
- Cytotoxicity : Compound 5l demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM) . The target compound’s activity remains unverified but may depend on the 3-methylphenyl group’s steric and electronic effects.
- Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3d) exhibited aldose reductase (AR) inhibitory activity, suggesting that acetamide modifications can target metabolic enzymes .
Synthetic Yields: Yields for imidazo[2,1-b]thiazole derivatives ranged from 59.5% to 86%, with higher yields for methoxy-substituted analogs (e.g., 5h: 81%) .
Biologische Aktivität
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide is a notable member of the imidazo[2,1-b][1,3]thiazole class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉FN₂O₂S
- Molecular Weight : 276.29 g/mol
- CAS Number : 878259-69-9
The structure features a thiazole ring fused with an imidazole moiety and a fluorophenyl group, which may contribute to its biological properties.
Antitumor Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant antitumor properties. For instance:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways.
- Efficacy : Studies have reported IC₅₀ values below that of standard chemotherapeutics like doxorubicin in various cancer cell lines (e.g., Jurkat and A-431 cells) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits DNA replication.
- Efficacy : It has shown promising results against both gram-positive and gram-negative bacteria.
Antioxidant Activity
Studies suggest that the compound possesses antioxidant properties that may contribute to its overall therapeutic potential. This activity is crucial in mitigating oxidative stress-related cellular damage.
Synthesis and Evaluation
A series of studies have synthesized derivatives of imidazo[2,1-b][1,3]thiazole compounds to evaluate their biological activities:
- Study Findings : In one study, derivatives with specific substitutions on the phenyl ring showed enhanced cytotoxicity against cancer cell lines compared to the parent compound .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
Q & A
Q. What are the common synthetic routes for synthesizing 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Hydrazide intermediates : Starting from imidazo[2,1-b]thiazole scaffolds, acetohydrazide derivatives are prepared by reacting with hydrazine hydrate under reflux conditions .
- Condensation reactions : Subsequent reactions with aryl isothiocyanates or substituted acetamides in ethanol under reflux yield the final product. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., acetic acid) are critical for optimizing yields .
- Purification : Column chromatography or recrystallization is used to isolate pure compounds, verified via melting points and spectral data .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., C=O, NH) .
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms C, H, N, S content to ensure purity (>95%) .
Q. What in vitro assays are recommended for initial cytotoxicity screening?
- Methodological Answer :
- Primary screening : Use the NCI’s 3-cell line panel (e.g., leukemia, melanoma, lung cancer) at a single dose (10 μM) to assess growth inhibition .
- Secondary profiling : For hits, expand to 60-cell line panels with dose-response curves (IC₅₀ values). For example, MDA-MB-231 (breast cancer) and HepG2 (liver cancer) lines are common targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation steps .
- Temperature control : Reflux at 80–100°C for 3–6 hours balances reaction progression and decomposition risks .
Q. How should contradictory cytotoxicity data between studies be addressed?
- Methodological Answer :
- Variable analysis : Compare cell line origins (e.g., MDA-MB-231 vs. HepG2), culture conditions, and assay protocols (e.g., MTT vs. SRB) .
- Structural analogs : Evaluate substituent effects; e.g., 4-fluorophenyl vs. 4-chlorophenyl groups may alter VEGFR2 inhibition .
- Dose normalization : Re-test conflicting compounds at standardized concentrations (e.g., 1–50 μM) with triplicate measurements .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-bromo, 4-methoxy) on the imidazothiazole core .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with VEGFR2’s ATP-binding pocket .
- Bioisosteric replacement : Replace the acetamide group with sulfonamides or carbamates to modulate solubility and potency .
Q. How can molecular docking be applied to analyze binding modes with kinase targets?
- Methodological Answer :
- Protein preparation : Retrieve VEGFR2 (PDB ID: 4ASD) and optimize via energy minimization (e.g., using GROMACS) .
- Ligand docking : Perform flexible docking with the compound’s 3D structure (generated via Chem3D) to identify key residues (e.g., Lys868, Glu885) .
- Pose validation : Compare docking scores (ΔG) with known inhibitors (e.g., sorafenib) and validate via MD simulations .
Q. What analytical methods ensure compound purity and stability during storage?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) and UV detection at 254 nm to monitor degradation .
- LC-MS : Detect impurities at ppm levels and confirm molecular ions .
- Storage : Store at −20°C in amber vials under argon to prevent oxidation. Avoid aqueous environments to limit hydrolysis .
Q. How can off-target effects be evaluated in kinase inhibition studies?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PDGFR) at 1 μM to assess selectivity .
- Cellular thermal shift assays (CETSA) : Identify target engagement in live cells by measuring protein thermal stability shifts .
- Transcriptomics : Use RNA-seq to detect downstream pathway alterations (e.g., MAPK/ERK) in treated vs. untreated cells .
Q. What experimental approaches address metabolic instability in vivo?
- Methodological Answer :
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify major metabolites via LC-MS/MS .
- Prodrug design : Introduce ester or phosphate groups to enhance bioavailability and slow hepatic clearance .
- Stability studies : Test in simulated gastric fluid (pH 2.0) and plasma to optimize formulation (e.g., nanoparticles for sustained release) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
